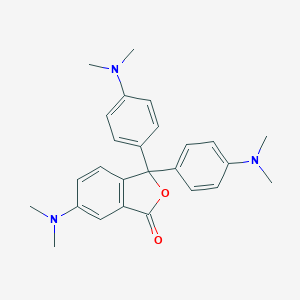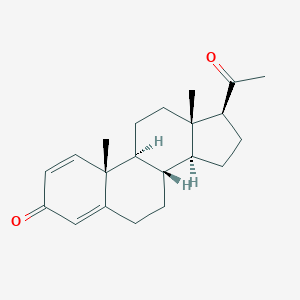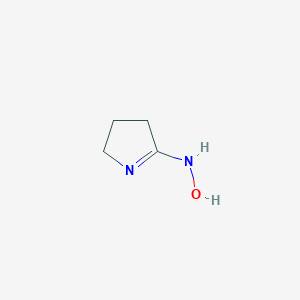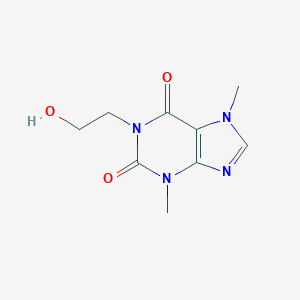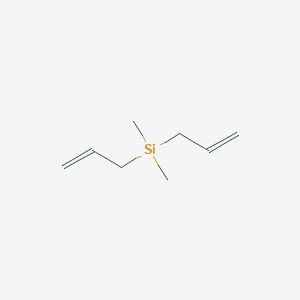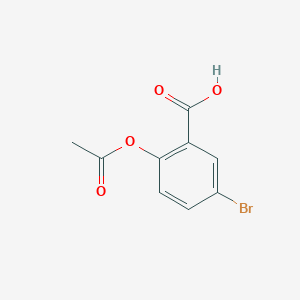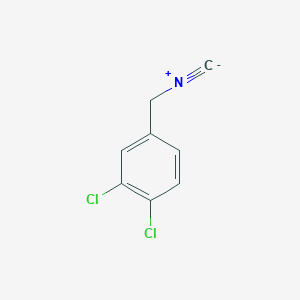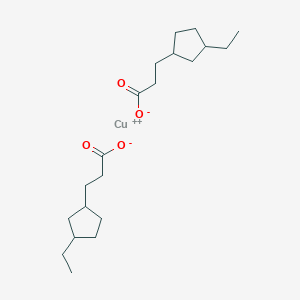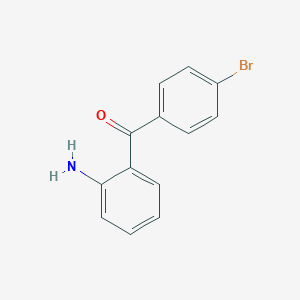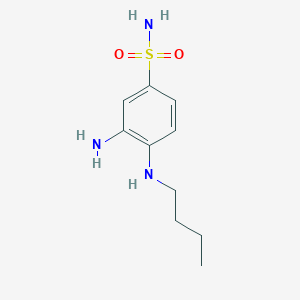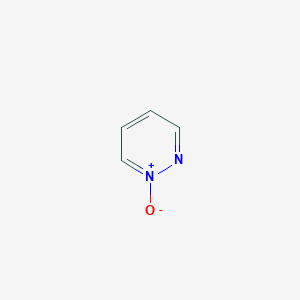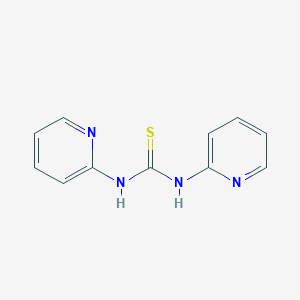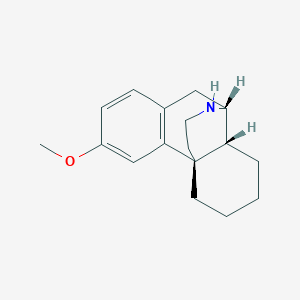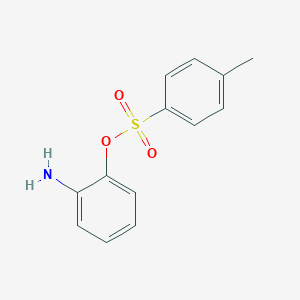![molecular formula C21H15NO6S B075086 9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]- CAS No. 1594-08-7](/img/structure/B75086.png)
9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino] is a chemical compound that has been widely studied for its potential uses in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism Of Action
The mechanism of action of 9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino] is not yet fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
In addition to its potential uses in cancer treatment, 9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino] has also been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have antioxidant properties and may help to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino] in lab experiments is its potential to inhibit the growth of cancer cells. However, there are also some limitations to its use, such as the fact that it can be difficult to synthesize and may be unstable under certain conditions.
Future Directions
There are many potential future directions for research on 9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]. One area of interest is in the development of new cancer therapies that use this compound as a key component. Other potential areas of research include studying its antioxidant properties and exploring its potential uses in other areas of medicine.
Synthesis Methods
The synthesis of 9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino] is a complex process that involves several steps. The first step involves the preparation of 9,10-anthracenedione, which is then reacted with 4-[[4-[(methylsulfonyl)oxy]phenyl]amino]phenol to produce the final product.
Scientific Research Applications
9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino] has been used in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the potential to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
properties
CAS RN |
1594-08-7 |
|---|---|
Product Name |
9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]- |
Molecular Formula |
C21H15NO6S |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
[4-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]phenyl] methanesulfonate |
InChI |
InChI=1S/C21H15NO6S/c1-29(26,27)28-13-8-6-12(7-9-13)22-16-10-11-17(23)19-18(16)20(24)14-4-2-3-5-15(14)21(19)25/h2-11,22-23H,1H3 |
InChI Key |
NTZOUXAZCADJBZ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Other CAS RN |
1594-08-7 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



